1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone
Overview
Description
1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone typically involves the following steps:
Nitration: The starting material, indole, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The nitroindole is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 6-position.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions and alternative reagents to improve yield and efficiency. For instance, continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Thiols or amines in the presence of a base.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Reduction: 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone.
Substitution: 1-(6-Thio-5-nitro-1H-indol-1-yl)ethanone or 1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone.
Oxidation: 1-(6-Iodo-5-nitro-1H-oxindol-1-yl)ethanone.
Scientific Research Applications
1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are valuable in organic synthesis and drug discovery.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them useful in studying biological pathways.
Medicine: Indole derivatives, including those synthesized from this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone and its derivatives involves interactions with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Pathways Involved: By targeting specific enzymes, the compound can modulate pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(5-Nitro-1H-indol-1-yl)ethanone: Lacks the iodine substitution, which may affect its reactivity and biological activity.
1-(6-Bromo-5-nitro-1H-indol-1-yl)ethanone: Similar structure but with bromine instead of iodine, leading to different chemical properties.
1-(6-Iodo-1H-indol-1-yl)ethanone: Lacks the nitro group, which may influence its chemical reactivity and biological effects.
Uniqueness: 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone is unique due to the presence of both iodine and nitro groups on the indole core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(6-iodo-5-nitroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFIEFPPEKNKGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646815 | |
Record name | 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-97-1 | |
Record name | 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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